molecular formula C19H17N3O5S3 B2634793 N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895463-54-4

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2634793
CAS No.: 895463-54-4
M. Wt: 463.54
InChI Key: SYGWQJVNVYFZLG-UHFFFAOYSA-N
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Description

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that features a thiazole ring, a nitrophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Final Coupling: The final step involves coupling the thiazole derivative with a p-tolylthio group using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the p-tolylthio group.

    Reduction: Reduction reactions might target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes or receptors.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with similar structures might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide
  • N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(methylthio)propanamide

Uniqueness

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(p-tolylthio)propanamide might exhibit unique properties due to the presence of the p-tolylthio group, which could influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S3/c1-13-2-6-15(7-3-13)28-11-10-17(23)21-19-20-12-18(29-19)30(26,27)16-8-4-14(5-9-16)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGWQJVNVYFZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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